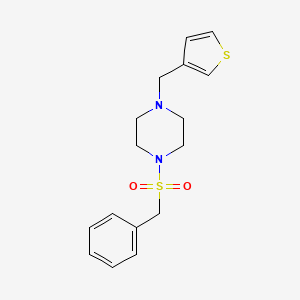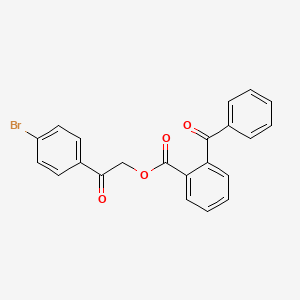![molecular formula C13H12F3N5 B10890516 2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10890516.png)
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents. One common method includes the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition to a double bond, followed by intramolecular cyclization . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: N-arylation reactions can be performed using aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce N-arylpyrazoles .
Wissenschaftliche Forschungsanwendungen
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with antileishmanial, antimalarial, and antitrypanosomal activities
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Industrial Applications: Potential use in agrochemicals and coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It acts as an antimetabolite in purine biochemical reactions, disrupting normal cellular processes . The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3-diaza-2,4-cyclopentadienes: These compounds have similar reactivity patterns and are used in similar applications.
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of trifluoromethyl and dimethyl groups enhances its stability and potency in various applications .
Eigenschaften
Molekularformel |
C13H12F3N5 |
|---|---|
Molekulargewicht |
295.26 g/mol |
IUPAC-Name |
2-(1,5-dimethylpyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12F3N5/c1-7-4-11(13(14,15)16)18-12-5-10(19-21(7)12)9-6-17-20(3)8(9)2/h4-6H,1-3H3 |
InChI-Schlüssel |
YYRTYFVSMAHGIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC(=NN12)C3=C(N(N=C3)C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloropyridin-2-yl)-1-{3-[(5-chloropyridin-2-yl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10890441.png)
![1-[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B10890456.png)
![1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890461.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890469.png)
![[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B10890472.png)

![N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B10890478.png)
![2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10890491.png)
![{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone](/img/structure/B10890494.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B10890502.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10890508.png)
